molecular formula C14H14N2O4S B15033440 2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester

2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester

Cat. No.: B15033440
M. Wt: 306.34 g/mol
InChI Key: JEAWFHRJYLMZOK-UHFFFAOYSA-N
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Description

2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester is a complex organic compound with a unique structure that combines a thiazole ring with a methoxy-benzoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the methoxy-benzoylamino group. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methoxy-, methyl ester: This compound shares the methoxy-benzoyl group but lacks the thiazole ring.

    Thiourea derivatives: These compounds have similar sulfur-containing structures and are studied for their biological activities.

Uniqueness

2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester is unique due to its combination of a thiazole ring and a methoxy-benzoylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

methyl 2-[(4-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H14N2O4S/c1-8-11(13(18)20-3)21-14(15-8)16-12(17)9-4-6-10(19-2)7-5-9/h4-7H,1-3H3,(H,15,16,17)

InChI Key

JEAWFHRJYLMZOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC)C(=O)OC

Origin of Product

United States

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